molecular formula C16H16N4OS B2708142 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 2034521-36-1

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2708142
CAS No.: 2034521-36-1
M. Wt: 312.39
InChI Key: MYFWQTZCWKGEPS-UHFFFAOYSA-N
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Description

“N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide” is a synthetic organic compound that features a pyrazole, pyridine, and thiophene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Pyridine ring synthesis: This can be synthesized via various methods, including the Hantzsch pyridine synthesis.

    Coupling reactions: The pyrazole and pyridine rings can be coupled using a suitable linker, often involving a halogenated intermediate and a base.

    Thiophene incorporation: The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions can occur at various sites, potentially altering the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, such compounds are often screened for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medicinal chemistry applications might include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In industry, these compounds can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine moieties can interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions, while the thiophene ring can modulate the electronic properties of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide
  • N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(furan-2-yl)acetamide

Uniqueness

The unique combination of the pyrazole, pyridine, and thiophene moieties in “N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide” can result in distinct biological activities and physicochemical properties compared to similar compounds.

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-20-11-13(10-19-20)15-7-12(4-5-17-15)9-18-16(21)8-14-3-2-6-22-14/h2-7,10-11H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFWQTZCWKGEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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